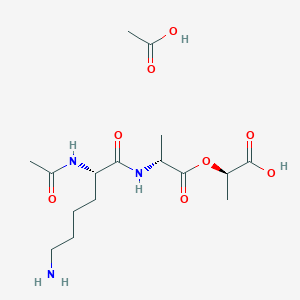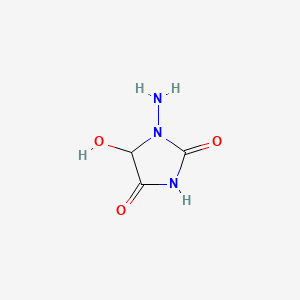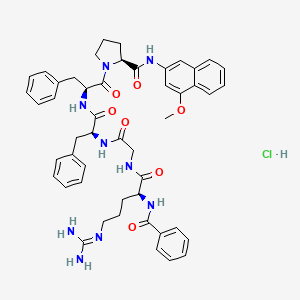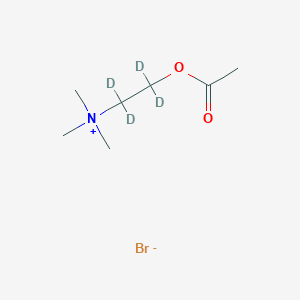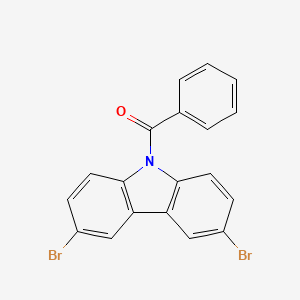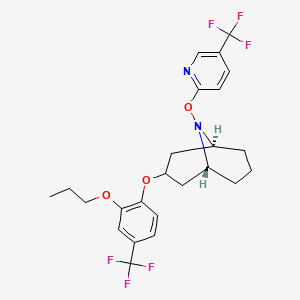
Acynonapyr
Overview
Description
Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd. It has a unique core structure of N-pyridyloxy azabicycle . It is highly active against spider mite species in the genera Tetranychus and Panonychus . The CAS number for this compound is 1332838-17-1 .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoromethylpyridine (TFMP) derivatives . TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market .Molecular Structure Analysis
The molecular formula of this compound is C24H26F6N2O3 . It has a unique chemical structure in which azabicyclo[3.3.1]nonane core and the 5-(trifluoromethyl)pyridine ring are connected via an ether bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 504.4653 . Other properties such as density, boiling point, vapor pressure, and specific gravity are also available .Mechanism of Action
Safety and Hazards
Acynonapyr is toxic to fish but is not highly toxic to mammals either via ingestion or in contact with the skin . It is reported to have developmental effects and may be a liver and kidney toxicant . In a two-year combined chronic toxicity/carcinogenicity study, increased incidence of hemangioma in the mesenteric lymph node and thyroid follicular cell adenomas were observed in male rats .
Future Directions
Biochemical Analysis
Biochemical Properties
Acynonapyr plays a significant role in biochemical reactions, particularly in its interaction with calcium-activated potassium channels (KCa2). It has been shown to block these channels in a concentration-dependent manner in two-spotted spider mites (Tetranychus urticae) . The primary biomolecules that this compound interacts with are the KCa2 channels, which are crucial for maintaining cellular ion balance and signaling. By inhibiting these channels, this compound disrupts the normal physiological processes of the mites, leading to their death .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In spider mites, it disrupts cellular ion homeostasis by blocking KCa2 channels, leading to impaired cell signaling and metabolic dysfunction . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately causing cell death. The compound’s selective action on mite cells, with limited effects on human KCa2.2 channels, highlights its potential for targeted pest control .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of KCa2 channels in spider mites . This inhibition prevents the normal flow of potassium ions, leading to cellular hyperexcitation and eventual cell death. The compound’s unique azabicyclo structure is critical for its binding affinity and specificity . Additionally, this compound’s mode of action includes enzyme inhibition, which further disrupts cellular processes and contributes to its acaricidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard conditions, maintaining its efficacy against mites over extended periods . Degradation products may form under extreme conditions, potentially reducing its effectiveness. Long-term studies have shown that this compound can cause sustained disruption of cellular functions in mites, leading to prolonged pest control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively controls mite populations without causing significant adverse effects . At higher doses, toxic effects such as suppressed body weight, anemia, hepatocellular hypertrophy, and kidney damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in specific metabolic pathways within mites. It interacts with enzymes responsible for ion transport and cellular signaling . The compound’s inhibition of KCa2 channels affects metabolic flux and metabolite levels, disrupting normal cellular functions. Additionally, this compound’s unique chemical structure allows it to evade common resistance mechanisms in mites, enhancing its effectiveness .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization is influenced by its chemical properties, allowing it to accumulate in target tissues where it exerts its acaricidal effects. The compound’s distribution is crucial for its efficacy, ensuring that it reaches the sites of action in sufficient concentrations .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with KCa2 channels . The compound’s activity is influenced by its ability to penetrate cellular membranes and reach its target sites. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its effectiveness .
properties
IUPAC Name |
(1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDAJLLAARKRMS-DFNIBXOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3OC4=NC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335186 | |
| Record name | Acynonapyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332838-17-1 | |
| Record name | Acynonapyr | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332838171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acynonapyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2- pyridyloxy]-9-azabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACYNONAPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG85ZH8U3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



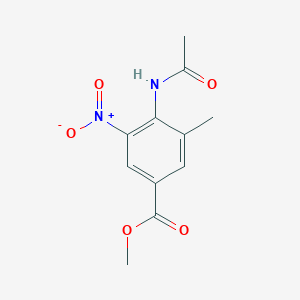



![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)
![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)
